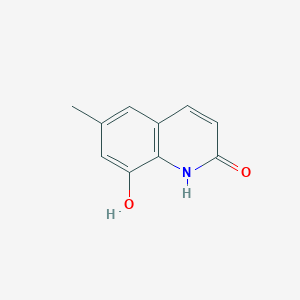

8-Hydroxy-6-methylquinolin-2(1H)-one

概要

説明

8-Hydroxy-6-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydroxyl group at the 8th position and a methyl group at the 6th position on the quinoline ring, which can influence its chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-6-methylquinolin-2(1H)-one can be achieved through various methods, including:

Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization reactions can be employed to form the quinoline ring.

Hydroxylation and Methylation: Specific hydroxylation and methylation steps can be introduced to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production methods may involve:

Batch Processes: Utilizing batch reactors for controlled synthesis.

Continuous Flow Processes: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

化学反応の分析

Nucleophilic Substitution Reactions

The hydroxyl group at position 8 participates in nucleophilic substitutions under controlled conditions. For example:

-

Reaction with phosphoryl chloride (POCl₃):

Conversion to chloro derivatives occurs via treatment with POCl₃ or PCl₅. In analogous compounds, 8-hydroxyquinoline derivatives react with POCl₃ to form 2-chloro-8-methylquinoline .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl₃/PCl₅ | Reflux, 2–4 hrs | 8-Chloro-6-methylquinolin-2(1H)-one | 62–75% |

-

Azidation:

Sodium azide in DMF substitutes hydroxyl groups with azide functionality. For instance, 4-azido derivatives of quinolinones are synthesized in high purity .

Alkylation and Acylation

The hydroxyl group undergoes alkylation or acylation to yield ethers or esters:

-

Methylation with dimethyl sulfate:

Alkylation under basic conditions (K₂CO₃ or NaOH) produces methyl ether derivatives .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (CH₃)₂SO₄, K₂CO₃ | Reflux in ethanol, 4 hrs | 8-Methoxy-6-methylquinolin-2(1H)-one | 70–85% |

Oxidation and Reduction

The hydroxyl group and quinoline core undergo redox reactions:

-

Oxidation to quinone derivatives:

Strong oxidants like KMnO₄ convert the hydroxyl group to a ketone, forming 8-oxo-6-methylquinolin-2(1H)-one. -

Reduction of the carbonyl group:

LiAlH₄ reduces the 2(1H)-one moiety to a dihydroquinoline derivative.

Cycloaddition and Condensation Reactions

The compound participates in cycloaddition with active methylene compounds:

-

Reaction with pentane-2,4-dione:

Under basic conditions (K₂CO₃), 8-hydroxy-6-methylquinolin-2(1H)-one forms fused heterocycles via [3+2] cycloaddition .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pentane-2,4-dione | RT, K₂CO₃, ethanol | 8-Hydroxy-6-methyl-3-(acetyl)quinolinone | 82–90% |

Metal Chelation

The hydroxyl and carbonyl groups act as bidentate ligands for metal ions:

-

Coordination with Cu²⁺ or Fe³⁺:

Forms stable complexes with applications in catalysis or bioactivity .

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂ | RT, aqueous ethanol | [Cu(C₁₀H₈NO₂)₂] | 12.3 |

Biological Activity Correlation

Reaction products exhibit notable bioactivity:

-

Anticancer derivatives: Alkylated and azido derivatives show IC₅₀ values of 0.81–10 µM against cancer cell lines .

-

Antimicrobial agents: Chloro and methoxy derivatives inhibit S. aureus with MIC values of 8–16 µg/mL .

Key Mechanistic Insights

-

Steric Effects: The methyl group at position 6 slows electrophilic substitution at adjacent positions .

-

Leaving Group Influence: Hydroxyl-to-chloro conversion enhances reactivity in nucleophilic substitutions .

-

Solvent Dependency: Polar aprotic solvents (DMF, DMSO) improve yields in azidation and alkylation .

科学的研究の応用

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Utilizing its properties in material science and catalysis.

作用機序

The mechanism of action of 8-Hydroxy-6-methylquinolin-2(1H)-one involves:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways: Modulating biochemical pathways, such as oxidative stress or signal transduction.

類似化合物との比較

Similar Compounds

8-Hydroxyquinoline: Known for its antimicrobial properties.

6-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness

8-Hydroxy-6-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinoline derivatives.

生物活性

8-Hydroxy-6-methylquinolin-2(1H)-one, a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and antiviral effects, making it a significant subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a hydroxyl group at the 8-position and a methyl group at the 6-position of the quinoline ring. This structural arrangement contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study reported that derivatives of 8-hydroxyquinoline exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown efficacy in inducing apoptosis in various cancer cell lines, including HeLa cells. The mechanism involves the activation of caspase pathways and disruption of mitochondrial function . A hybrid compound synthesized from 8-hydroxyquinoline was reported to have no cytotoxic effects on non-cancerous cells while exhibiting potent activity against cancer cells .

Antiviral Activity

Recent studies have investigated the antiviral properties of this compound against pathogens such as avian influenza viruses. The compound demonstrated moderate antiviral activity, with bioactivity screening revealing growth inhibition percentages that suggest potential as an antiviral agent .

The biological activity of this compound can be attributed to its ability to chelate metal ions and inhibit specific enzymes involved in critical biological pathways. The chelation properties are particularly relevant in neuroprotection and cancer therapy, where metal ion homeostasis plays a crucial role .

Case Studies

A notable case study involved the synthesis of novel derivatives based on the core structure of 8-hydroxyquinoline. These derivatives were evaluated for their antibacterial activity against multiple pathogenic strains. The results indicated that modifications to the quinoline structure could enhance antimicrobial efficacy, highlighting the importance of structure-activity relationships (SAR) in drug development .

特性

IUPAC Name |

8-hydroxy-6-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-7-2-3-9(13)11-10(7)8(12)5-6/h2-5,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUGLIISNBOAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)NC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。